Cas no 60761-00-4 (endo-2-Cineolylol)

endo-2-Cineolylol structure
Productnaam:endo-2-Cineolylol
endo-2-Cineolylol Chemische en fysische eigenschappen
Naam en identificatie
-
- 2-Oxabicyclo[2.2.2]octan-6-ol,1,3,3-trimethyl-, (1R,4S,6R)-rel-
- (1S,4R,6S)-1,3,3-trimethyl-2-oxabicyclo[2.2.2]octan-6-ol
- 2-Hydroxy-1,8-cineole
- 2-alpha-Hydroxy-1,8-cineole
- NSC 341366
- [ "1", "8-Epoxy-p-menthan-2-ol" ]
- (1alpha,4alpha,6alpha)-(±)-1,3,3-trimethyl-2-oxabicyclo[2.2.2]octan-6-ol
- 1
- 60761-00-4
- EINECS 262-408-7
- HY-N1729
- 2
- CS-0017406
- (1s,2s,4r)-1,8-epoxy-2-hydroxy-p-menthan
- DTXSID60976232
- (1alpha,4alpha,6alpha)-(1)-1,3,3-Trimethyl-2-oxabicyclo(2.2.2)octan-6-ol
- (1alpha,4alpha,6alpha)-(+/-)-1,3,3-trimethyl-2-oxabicyclo[2.2.2]octan-6-ol
- AKOS032962348
- A-Hydroxy-1,8-cineole
- NS00127057
- endo-2-Cineolylol
-
- Inchi: InChI=1S/C10H18O2/c1-9(2)7-4-5-10(3,12-9)8(11)6-7/h7-8,11H,4-6H2,1-3H3/t7-,8+,10+/m1/s1
- InChI-sleutel: YVCUGZBVCHODNB-WEDXCCLWSA-N
- LACHT: C[C@]12CC[C@H](C[C@@H]1O)C(O2)(C)C
Berekende eigenschappen
- Exacte massa: 170.130679813g/mol
- Monoisotopische massa: 170.130679813g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 1
- Aantal waterstofbondacceptatoren: 2
- Zware atoomtelling: 12
- Aantal draaibare bindingen: 0
- Complexiteit: 200
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 2
- Ongedefinieerd atoomstereocentrumaantal: 1
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Topologisch pooloppervlak: 29.5Ų
- XLogP3: 1.2
Experimentele eigenschappen
- Kleur/vorm: Oil
- Dichtheid: 1.0±0.1 g/cm3
- Kookpunt: 238.7±8.0 °C at 760 mmHg
- Vlampunt: 89.6±12.7 °C
- Dampfdruk: 0.0±1.1 mmHg at 25°C
endo-2-Cineolylol Beveiligingsinformatie
- Gevaarverklaring: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation
- Waarschuwingsverklaring: P264+P280+P305+P351+P338+P337+P313
- Veiligheidsinstructies: H303+H313+H333
- Opslagvoorwaarde:Store at 4 ℃, better at -4 ℃
endo-2-Cineolylol Prijsmeer >>
Onderneming | No. | Productnaam | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
---|---|---|---|---|---|---|---|---|
A2B Chem LLC | AG74745-5mg |
(1alpha,4alpha,6alpha)-(±)-1,3,3-trimethyl-2-oxabicyclo[2.2.2]octan-6-ol |
60761-00-4 | ≥98% | 5mg |
$1032.00 | 2024-04-19 | |
TargetMol Chemicals | TN2760-1 mg |
2-Hydroxy-1,8-cineole |
60761-00-4 | 98% | 1mg |
¥ 1,520 | 2023-07-11 | |
TargetMol Chemicals | TN2760-1 mL * 10 mM (in DMSO) |
2-Hydroxy-1,8-cineole |
60761-00-4 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 3,610 | 2023-07-11 | |
A2B Chem LLC | AG74745-1mg |
(1alpha,4alpha,6alpha)-(±)-1,3,3-trimethyl-2-oxabicyclo[2.2.2]octan-6-ol |
60761-00-4 | 95% | 1mg |
$285.00 | 2024-04-19 | |
TargetMol Chemicals | TN2760-1 ml * 10 mm |
2-Hydroxy-1,8-cineole |
60761-00-4 | 1 ml * 10 mm |
¥ 3610 | 2024-07-24 | ||
Aaron | AR00EHHH-1mg |
(1alpha,4alpha,6alpha)-(±)-1,3,3-trimethyl-2-oxabicyclo[2.2.2]octan-6-ol |
60761-00-4 | 95% | 1mg |
$322.00 | 2025-02-13 | |
1PlusChem | 1P00EH95-1mg |
(1alpha,4alpha,6alpha)-(±)-1,3,3-trimethyl-2-oxabicyclo[2.2.2]octan-6-ol |
60761-00-4 | 95% | 1mg |
$255.00 | 2024-04-22 | |
TargetMol Chemicals | TN2760-1mg |
2-Hydroxy-1,8-cineole |
60761-00-4 | 1mg |
¥ 1520 | 2024-07-24 | ||
TargetMol Chemicals | TN2760-1 ml * 10 mm |
2-Hydroxy-1,8-cineole |
60761-00-4 | 1 ml * 10 mm |
¥ 3610 | 2024-07-20 | ||
TargetMol Chemicals | TN2760-1mg |
2-Hydroxy-1,8-cineole |
60761-00-4 | 1mg |
¥ 1520 | 2024-07-20 |
endo-2-Cineolylol Gerelateerde literatuur
-
Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
-
Zhuang Miao,Wenli Hou,Meiling Liu,Youyu Zhang,Shouzhuo Yao New J. Chem., 2018,42, 1446-1456
-
Hanwen Sun,Haijing Qi Anal. Methods, 2013,5, 267-272
-
Kiyomi Ohmori,Youhei Sato,Daisuke Nakajima,Shiho Kageyama,Fujio Shiraishi,Teruhisa Fujimaki,Sumio Goto Environ. Sci.: Processes Impacts, 2013,15, 1031-1040
-
Stefan Haeberle,Thilo Brenner Lab Chip, 2006,6, 776-781
60761-00-4 (endo-2-Cineolylol) Gerelateerde producten
- 8000-48-4(Eucalyptus Oil)
- 1020970-82-4(2-[(5-chlorothiophen-2-yl)sulfonyl]-N-(2,5-difluorophenyl)acetamide)
- 1805191-54-1(2-(Difluoromethyl)-3-fluoro-6-hydroxypyridine-4-carbonyl chloride)
- 2034430-02-7(2-[1-(4-fluoro-3-methylphenyl)sulfonylazetidin-3-yl]sulfonyl-1-methylimidazole)
- 681171-20-0(ethyl (2Z)-2-(1,3-benzothiazole-6-carbonyl)imino-3,4-dimethyl-2,3-dihydro-1,3-thiazole-5-carboxylate)
- 2248338-82-9(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(2,2,2-trifluoroethyl)piperidine-3-carboxylate)
- 1709876-82-3(Methyl 4-tritylpiperazine-2-carboxylate)
- 2097920-52-8(2-(2-fluorophenoxy)-1-4-(1,2,5-thiadiazol-3-yl)piperazin-1-ylpropan-1-one)
- 2201871-53-4(4,5-dimethyl-6-5-(oxane-4-carbonyl)-octahydropyrrolo3,4-cpyrrol-2-ylpyrimidine)
- 2229029-87-0(1-(3-fluoro-2,6-dimethoxyphenyl)prop-2-en-1-ol)
Aanbevolen leveranciers
Amadis Chemical Company Limited
Goudlid
CN Leverancier
Reagentie

Nantong Boya Environmental Protection Technology Co., Ltd
Goudlid
CN Leverancier
Bulk

Suzhou Senfeida Chemical Co., Ltd
Goudlid
CN Leverancier
Bulk

Heyuan Broad Spectrum Biotechnology Co., Ltd
Goudlid
CN Leverancier
Reagentie

Taizhou Jiayin Chemical Co., Ltd
Goudlid
CN Leverancier
Bulk
